N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carbaldehyde
- 1,3-benzodioxole-5-carbohydrazide
- Hydrazone derivatives of pyrazole and benzodioxole
Uniqueness
N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a pyrazole ring, benzodioxole moiety, and hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29g/mol |
IUPAC Name |
N-[(Z)-(1-ethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-2-18-8-10(7-16-18)6-15-17-14(19)11-3-4-12-13(5-11)21-9-20-12/h3-8H,2,9H2,1H3,(H,17,19)/b15-6- |
InChI Key |
JCUKMVJJKMVCAF-UUASQNMZSA-N |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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